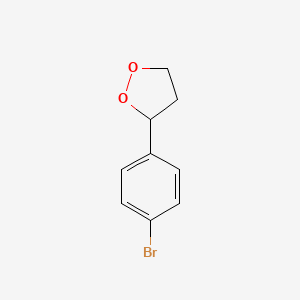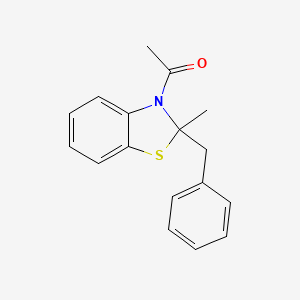
Cadmium--polonium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium–polonium (1/1) is a compound consisting of cadmium and polonium in a 1:1 ratio Both elements are heavy metals, with cadmium being a transition metal and polonium being a metalloid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cadmium–polonium (1/1) involves the combination of cadmium and polonium under controlled conditions. Polonium is typically obtained from the decay of uranium ores or by neutron irradiation of bismuth. Cadmium can be sourced from zinc refining processes.
Industrial Production Methods: Industrial production of cadmium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. The synthesis usually involves the reduction of polonium sulfide with hydrogen at high temperatures, followed by the combination with cadmium under an inert atmosphere to prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium–polonium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cadmium in the compound can be oxidized to cadmium oxide (CdO) when exposed to air at elevated temperatures.
Reduction: Polonium can be reduced from its higher oxidation states using hydrogen or other reducing agents.
Substitution: The compound can react with halogens to form cadmium halides and polonium halides.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Metallic cadmium and polonium
Substitution: Cadmium halides (e.g., CdCl₂) and polonium halides (e.g., PoCl₂)
Applications De Recherche Scientifique
Chemistry: Used as a source of alpha particles in neutron sources and radiographic imaging.
Biology: Studied for its effects on biological systems due to the high toxicity and radioactivity of polonium.
Medicine: Investigated for targeted alpha therapy in cancer treatment, leveraging the radioactive properties of polonium.
Industry: Utilized in anti-static devices and as a heat source in space missions due to the high energy release from polonium decay.
Mécanisme D'action
Cadmium–polonium (1/1) can be compared with other cadmium and polonium compounds:
Cadmium Compounds: Cadmium sulfide (CdS), cadmium oxide (CdO)
Polonium Compounds: Polonium dioxide (PoO₂), polonium chloride (PoCl₂)
Uniqueness: The unique aspect of cadmium–polonium (1/1) lies in the combination of cadmium’s chemical reactivity and polonium’s intense radioactivity. This makes it a compound of interest for specialized applications where both properties are advantageous.
Comparaison Avec Des Composés Similaires
Cadmium sulfide (CdS): Used in pigments and semiconductors.
Polonium dioxide (PoO₂): Studied for its radioactive properties and potential use in nuclear batteries.
Propriétés
Numéro CAS |
65453-87-4 |
|---|---|
Formule moléculaire |
CdPo |
Poids moléculaire |
321.40 g/mol |
Nom IUPAC |
cadmium;polonium |
InChI |
InChI=1S/Cd.Po |
Clé InChI |
UHBCPMZFMHINLM-UHFFFAOYSA-N |
SMILES canonique |
[Cd].[Po] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
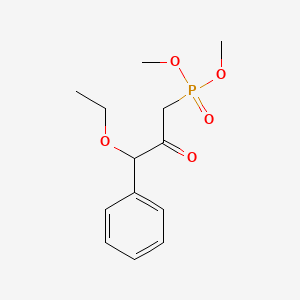
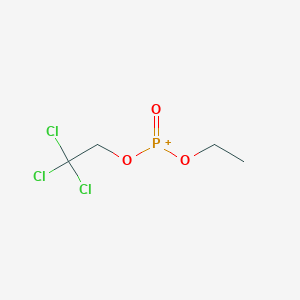
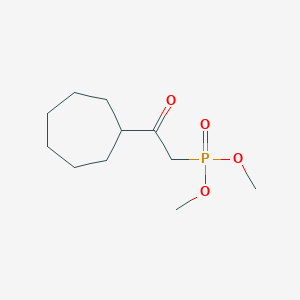
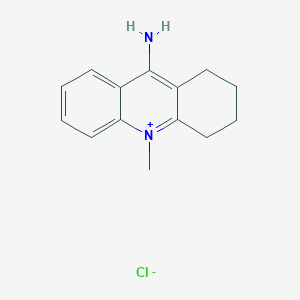

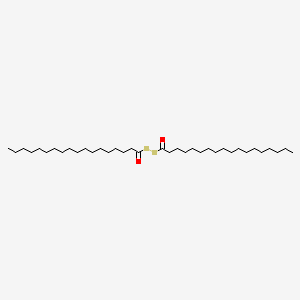
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)

